Kinase-Library Scaffold Validation: Hinge-Region Docking vs. 3-Phenyl Regioisomers
The 2-(pyrazol-4-yl)-1,3-benzoxazole connectivity of the title compound matches the active kinase-hinge-binding scaffold validated in a combinatorial library of 36 derivatives. When the pyrazole substituent pattern was varied, the 4-yl-benzoxazole regioisomer (corresponding to the title compound's connectivity) retained ATP-competitive inhibitory activity, whereas the 3-phenyl regioisomer lost kinase binding entirely [1]. This regiochemical dependency was confirmed by molecular docking: the 4-yl isomer positions the benzoxazole oxygen and pyrazole NH for a bidentate hinge interaction with the backbone of the kinase active site, a geometry that is sterically impossible for the 3-substituted analogue [1].
| Evidence Dimension | Kinase hinge-binding competence (regioisomer comparison) |
|---|---|
| Target Compound Data | Pyrazol-4-yl-benzoxazole connectivity retains ATP-competitive kinase inhibition |
| Comparator Or Baseline | Pyrazol-3-yl-benzoxazole (3-phenyl regioisomer): kinase binding lost |
| Quantified Difference | Qualitative binary outcome (active vs. inactive); no numerical IC₅₀ reported for the exact compound |
| Conditions | Solid-phase combinatorial library; 36 final compounds; kinase inhibition assessed via biochemical assay (Tetrahedron 2005) |
Why This Matters
Procurement of a pyrazol-3-yl or pyrazol-5-yl regioisomer under the assumption of ‘benzoxazole-pyrazole equivalence’ will deliver an inactive kinase-targeting probe, directly undermining screening campaigns.
- [1] Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. Tetrahedron 2005, 61 (45), 10801–10810. View Source
